Furazolium chloride

Antibacterial spectrum Proteus mirabilis Pseudomonas aeruginosa

Furazolium chloride (CAS 5118-17-2, manufacturer code NF-963, trademark Dermafur) is a synthetic nitrofuran-derivative antibacterial agent developed by Eaton Laboratories (Norwich Pharmacal) in the late 1960s. The compound is characterized by a 6,7-dihydro-3-(5-nitro-2-furanyl)-5H-imidazo[2,1-b]thiazol-4-ium chloride structure with molecular formula C₉H₈ClN₃O₃S and molecular weight 273.70.

Molecular Formula C9H8ClN3O3S
Molecular Weight 273.70 g/mol
CAS No. 5118-17-2
Cat. No. B1199883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurazolium chloride
CAS5118-17-2
Synonymsfurazolium chloride
NF 963
Molecular FormulaC9H8ClN3O3S
Molecular Weight273.70 g/mol
Structural Identifiers
SMILESC1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[Cl-]
InChIInChI=1S/C9H7N3O3S.ClH/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;/h1-2,5H,3-4H2;1H
InChIKeyFMPJXUZSXKJUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furazolium Chloride (CAS 5118-17-2): Chemical Identity and Nitrofuran Class Positioning for Procurement Evaluation


Furazolium chloride (CAS 5118-17-2, manufacturer code NF-963, trademark Dermafur) is a synthetic nitrofuran-derivative antibacterial agent developed by Eaton Laboratories (Norwich Pharmacal) in the late 1960s [1]. The compound is characterized by a 6,7-dihydro-3-(5-nitro-2-furanyl)-5H-imidazo[2,1-b]thiazol-4-ium chloride structure with molecular formula C₉H₈ClN₃O₃S and molecular weight 273.70 [2]. It belongs to the 5-nitrofuran antibacterial class alongside nitrofurazone, furazolidone, nitrofurantoin, nifuratel, and furaltadone [3]. Furazolium chloride was investigated primarily as a topical antibacterial for skin infections, burns, and wounds in both human and veterinary contexts, but never achieved full clinical approval [4]. Despite its limited commercialization, the compound continues to appear in contemporary patents for biofilm treatment and is used as a research tool for studying redox-cycling mechanisms [5].

Why Furazolium Chloride Cannot Be Automatically Substituted by Clinically Available Nitrofurans for Research or Specialty Applications


Nitrofuran antibiotics share a common 5-nitrofuran pharmacophore, but structural divergence at the 2-position side chain profoundly alters their antibacterial spectrum, physicochemical properties, and biological behavior [1]. Established nitrofurans—nitrofurazone, furazolidone, and nitrofurantoin—each exhibit characteristic limitations: nitrofurazone shows minimal activity against Pseudomonas aeruginosa, nitrofurantoin lacks efficacy against Proteus spp. and Pseudomonas spp., and furazolidone is primarily used for intestinal and protozoal infections [2]. Furazolium chloride, by contrast, was specifically pursued for its activity against Proteus and Pseudomonas organisms that are generally resistant to common nitrofurans, making generic class substitution inappropriate when target organisms include these Gram-negative pathogens [3]. Furthermore, the quaternary thiazolium salt structure of furazolium chloride differentiates its protein binding, membrane permeability effects, and redox-cycling potency from the clinically dominant nitrofurans [4].

Quantitative Differentiation Evidence: Furazolium Chloride Versus Closest Nitrofuran Analogs


Antibacterial Spectrum: Activity Against Proteus mirabilis and Pseudomonas aeruginosa Where Nitrofurazone and Nitrofurantoin Fail

Furazolium chloride was specifically pursued because it demonstrated in vitro activity against Proteus mirabilis and Pseudomonas aeruginosa, organisms against which most clinically established nitrofurans show clinically insignificant activity. The 1970 structure-activity study states explicitly that 'none of the compounds showed the same level of activity against P. aeruginosa and P. vulgaris as that possessed by [furazolium chloride] (1)' [1]. In contrast, the 1978 comparative study of five nitrofurans (nitrofurantoin, nifuratel, nitrofurazone, furazolidone, SQ 18,506) reported that Proteus spp., Providencia stuartii, and Pseudomonas aeruginosa strains were resistant to all five compounds tested [2]. Nitrofurantoin is explicitly recognized as inactive against most Proteus and Pseudomonas species , and nitrofurazone is described as 'virtually inactive against Pseudomonas aeruginosa' [3]. The screening data for furazolium chloride also included activity against Staphylococcus aureus, Escherichia coli, Salmonella typhosa, Streptococcus pyogenes, Streptococcus agalactiae, Erysipelothrix insidiosa, and Aerobacter aerogenes, indicating a broad Gram-positive and Gram-negative coverage that includes problematic non-fermenters [1].

Antibacterial spectrum Proteus mirabilis Pseudomonas aeruginosa nitrofuran resistance topical antimicrobial

Membrane Permeability Effects: Head-to-Head Comparison of Furazolium Chloride (Novofur) Versus Nitrofurazone (Furacin) on Water Loss Barrier Function

In a 1969 direct comparative study, Jelenko evaluated the effects of furazolium chloride (Novofur) and nitrofurazone (Furacin) on membrane permeability using an in vitro model relevant to burn wound water loss control. This study, published in the Journal of Surgical Research, directly compared these two nitrofuran topical agents for their ability to modulate water loss across membranes, a clinically relevant parameter in burn care where evaporative water loss from damaged skin is a major physiological concern [1]. The study forms part of a series titled 'Topical control of water loss from the body surface,' indicating the therapeutic relevance of this endpoint beyond simple antibacterial activity [2]. Furazolium chloride was included in the 1975 review of topical burn treatments alongside silver nitrate, silver sulfadiazine, mafenide acetate, and povidone-iodine, confirming its consideration as a burn wound therapeutic [3]. This membrane permeability endpoint represents a differentiation dimension unrelated to direct bacterial killing, distinguishing furazolium chloride from nitrofurans selected solely for antimicrobial potency.

Membrane permeability water loss control burn wound nitrofurazone comparator topical barrier function

Protein Binding and Drug Partitioning: Quantitative Characterization in Gelatin-Acacia Coacervate System

The protein binding characteristics of furazolium chloride were quantitatively determined alongside chloramphenicol, benzalkonium chloride, and phenylmercuric nitrate using a gelatin-acacia complex coacervate partitioning system [1]. This study, which employed both microbiological and chemical determination methods and found the microbiological method more reliable, calculated drug-protein parameters for all four antimicrobials [1]. The inclusion of furazolium chloride in this pharmaceutical partitioning study indicates its relevance to topical formulation science, as protein binding and drug partitioning behavior directly influence drug retention at wound sites, release kinetics from topical formulations, and bioavailability in skin infection models. No comparable coacervate partitioning data has been identified for nitrofurazone, furazolidone, or nitrofurantoin in the same experimental system, making this a unique physicochemical characterization dataset for furazolium chloride within the nitrofuran class.

Protein binding drug partitioning formulation science coacervate system topical delivery

Redox-Cycling Activity: DHAD Enzyme Inhibition Quantified Against Paraquat and Nitrofurantoin

In a 1995 study quantifying redox-cycling chemical effects on the oxidant-sensitive [4Fe-4S] cluster-containing enzyme dihydroxy-acid dehydratase (DHAD), the nitrofuran-related compound NF-963—explicitly identified as furazolium chloride (6,7-dihydro-3-(5-nitro-2-furyl-5H-imidazo-[2,1-b] thiazolium chloride))—was tested alongside paraquat, juglone, nitrofurantoin, plumbagin, benzoquinone, duroquinone, hydralazine, and naphthalene for DHAD inhibition in exponentially growing Escherichia coli cultures [1]. The study reported that concentrations required for 50% DHAD inhibition ranged from 3.5 µM for paraquat (the most potent) to 950 µM for naphthalene (the least potent) across all compounds tested [1]. Nitrofurantoin was included as a comparator nitrofuran. This assay provides a quantitative, biologically relevant scale for comparing the oxidant-stress toxicity and mechanism of action of redox-cycling chemicals, establishing furazolium chloride (NF-963) as a characterized redox-cycling nitrofuran with measurable enzyme inhibition potency [1]. The study noted that 11 other agents tested did not inhibit DHAD, confirming the specificity of the assay for redox-cycling compounds [1].

Redox-cycling oxidative stress DHAD enzyme nitrofuran mechanism quantitative toxicology

Veterinary Topical Efficacy: Documented Clinical Use in Skin Infections and Wounds of Small Animals and Horses

Furazolium chloride was clinically evaluated and reported for the management of skin infections and wounds in small animals (dogs and cats) and horses by Bidlack in 1967, published in Veterinary Medicine/Small Animal Clinician [1]. The trademark 'Dermafur' was registered for 'FURAZOLIUM CHLORIDE VETERINARY TOPICAL ANTIBACTERIAL PREPARATION' under International Class 005 covering pharmaceutical and veterinary preparations [2]. This established veterinary use documentation differentiates furazolium chloride from nitrofurazone and nitrofurantoin, which developed primarily in human medicine. Additionally, Russell, Gutekunst, and Chamberlain (1967) evaluated furazolium chloride in topical treatment of model infections in laboratory animals, providing an in vivo efficacy dataset in controlled experimental infection models [3]. The existence of both a veterinary clinical report and a controlled laboratory animal efficacy study provides multi-level evidence supporting topical antibacterial performance in animal models.

Veterinary dermatology topical antibacterial small animal equine wound management

Contemporary Relevance: Inclusion in Biofilm Treatment Patent as a Sub-Lethal Antimicrobial Agent

Despite its mid-20th-century development history, furazolium chloride continues to appear in contemporary intellectual property. A 2016 patent application entitled 'Compositions for Treating Biofilms and Methods for Using Same' specifically lists furazolium chloride among the antimicrobial agents that can be combined with a surface active agent at sub-lethal concentrations to treat microbial biofilms [1]. This patent lists furazolium chloride alongside furaltadone, nifuradene, nifuratel, nifurfoline, nifurpirinol, nifurprazine, nifurtoinol, nitrofurantoin, and furazolidone, indicating that furazolium chloride is recognized within the nitrofuran class as a candidate for anti-biofilm applications. The sub-lethal dosing concept is mechanistically distinct from traditional bactericidal use and aligns with the compound's characterized redox-cycling and membrane-modulating properties [2]. This contemporary patent citation provides procurement justification for furazolium chloride in biofilm research programs, a domain of growing scientific and industrial importance.

Biofilm anti-biofilm sub-lethal antimicrobial patent surface active agent

Procurement-Driven Application Scenarios: Where Furazolium Chloride (CAS 5118-17-2) Provides Differentiated Value


Antibacterial Screening Programs Targeting Multidrug-Resistant Pseudomonas aeruginosa and Proteus spp.

For research groups screening compound libraries against Gram-negative non-fermenters, furazolium chloride is one of the few nitrofurans documented to possess activity against Pseudomonas aeruginosa and Proteus mirabilis—organisms against which nitrofurazone, nitrofurantoin, and furazolidone demonstrate poor or absent activity [1]. Procurement of furazolium chloride as a reference standard or hit compound in such screens is justified when the target pathogen panel includes these intrinsically nitrofuran-resistant species. The 1970 structure-activity study provides a comparative framework for evaluating furazolium chloride analogs against these organisms [2].

Burn Wound and Dermatological Barrier Function Research Models

Furazolium chloride was directly compared with nitrofurazone (Furacin) for effects on membrane permeability in the context of burn wound water loss control [3]. It was listed alongside silver sulfadiazine, mafenide acetate, and povidone-iodine in a 1975 review of topical burn treatments [4]. For academic or industrial laboratories developing topical burn therapies or investigating skin barrier function modulation by nitrofurans, furazolium chloride represents a characterized compound with published membrane permeability data that can inform formulation and comparative efficacy studies.

Veterinary Dermatological Research and Companion Animal Wound Management Studies

Furazolium chloride has a dedicated veterinary clinical report in small animals and horses (Bidlack, 1967) and a registered veterinary trademark (Dermafur) [5]. For veterinary pharmaceutical research programs, particularly those focused on canine, feline, or equine dermatology, furazolium chloride provides a nitrofuran option with species-specific published clinical experience. This is particularly valuable given that most nitrofurans (nitrofurantoin, furazolidone) were developed primarily for human indications. The laboratory animal model infection data from Russell et al. (1967) further support experimental use in veterinary infection models [6].

Redox-Cycling Mechanism Studies and Oxidative Stress Research Using DHAD Enzyme Model

Furazolium chloride (NF-963) has been quantitatively characterized as a redox-cycling agent in the DHAD enzyme inhibition model, alongside paraquat and nitrofurantoin [7]. For researchers investigating nitrofuran mechanisms of action, oxidative stress pathways, or structure-activity relationships in redox-cycling antimicrobials, furazolium chloride offers a characterized reference point on a validated quantitative scale. The DHAD assay methodology described by Babu et al. (1995) provides a reproducible experimental platform for comparative redox-cycling potency assessment [7].

Quote Request

Request a Quote for Furazolium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.